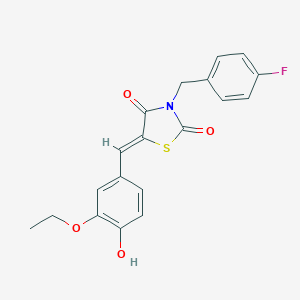
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as EF24, is a synthetic compound derived from curcumin, which is a natural polyphenol found in turmeric. EF24 has attracted significant attention from researchers due to its potential therapeutic properties and its ability to target multiple signaling pathways in cancer cells.
Wirkmechanismus
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its anti-cancer effects through multiple signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival. (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione also activates the Nrf2 pathway, which is responsible for regulating antioxidant and detoxification responses in cells. Additionally, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the STAT3 pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce cell proliferation, and inhibit tumor growth in animal models. (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its anti-cancer properties. In addition, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its ability to target multiple signaling pathways in cancer cells, making it a potentially effective therapeutic agent for various types of cancer. Additionally, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has a low toxicity profile, which may reduce the risk of adverse effects in patients. However, one limitation of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is the development of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Additionally, more studies are needed to investigate the potential of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a combination therapy with other anti-cancer agents. Further research is also needed to explore the mechanisms underlying the anti-inflammatory and antioxidant effects of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, which may have implications for the treatment of other diseases.
Synthesemethoden
The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of curcumin with ethyl bromoacetate in the presence of potassium carbonate and acetonitrile to form ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. This intermediate is then reacted with 4-fluorobenzylamine and mercaptoacetic acid to form (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. The overall yield of the synthesis process is approximately 10%.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
Produktname |
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C19H16FNO4S |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO4S/c1-2-25-16-9-13(5-8-15(16)22)10-17-18(23)21(19(24)26-17)11-12-3-6-14(20)7-4-12/h3-10,22H,2,11H2,1H3/b17-10- |
InChI-Schlüssel |
UBDYBMASLMDBDV-YVLHZVERSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302059.png)
![N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302064.png)
![N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302066.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302069.png)
![N'-(3-chloro-4-isopropoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302070.png)
![N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302071.png)
![N'-(5-chloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302072.png)
![N'-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302074.png)
![N'-[(1-allyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302075.png)
![2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate](/img/structure/B302076.png)
![4-[2-(Naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate](/img/structure/B302077.png)
![N'-(3-bromo-4-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302078.png)
![N'-[4-(trifluoromethyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302081.png)
![N'-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302082.png)